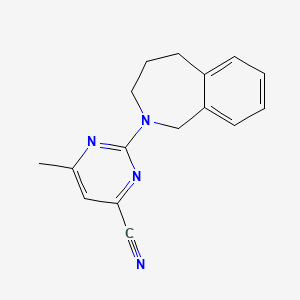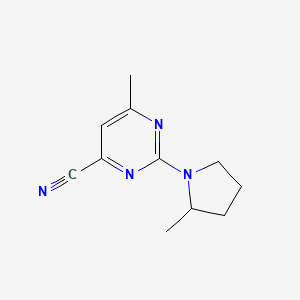
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile is a chemical compound that has drawn the attention of many researchers in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known by its chemical name, MPPC, and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. For example, MPPC has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Research has shown that 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in inflammation. In addition, MPPC has been shown to improve cognitive function by increasing the levels of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile in lab experiments is its potential therapeutic properties. This compound has been shown to have a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using MPPC in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying the potential use of MPPC in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile involves the reaction of 2-methylpyrrolidine with 6-methyl-4-chloro-2-pyrimidinylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
Research on 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile has mainly focused on its potential therapeutic applications. Some of the areas where this compound has been studied include cancer, inflammation, and neurological disorders. Studies have shown that MPPC has the potential to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
properties
IUPAC Name |
6-methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-6-10(7-12)14-11(13-8)15-5-3-4-9(15)2/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIQNBLPPNSVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=NC(=CC(=N2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
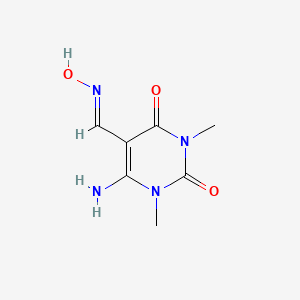
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)


![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
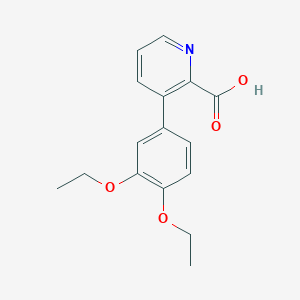
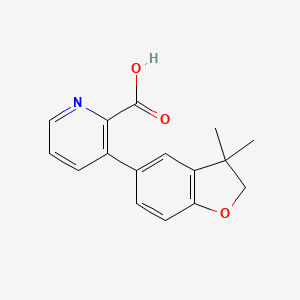
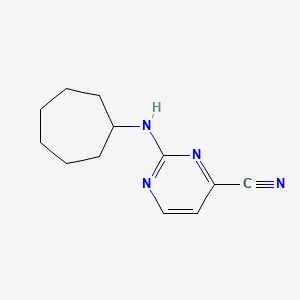
![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)
